molecular formula C18H12N2O4 B1616325 N,N'-Ethylenediphthalimide CAS No. 607-26-1

N,N'-Ethylenediphthalimide

Cat. No.: B1616325
CAS No.: 607-26-1
M. Wt: 320.3 g/mol
InChI Key: MSNBDDJGCNYFNM-UHFFFAOYSA-N
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Description

N,N'-Ethylenediphthalimide (CAS: 607-26-1) is a bicyclic imide compound characterized by two phthalimide moieties linked via an ethylene group. Its IUPAC name is 2,2'-(1,2-ethanediyl)bis(1H-isoindole-1,3(2H)-dione), and it is structurally represented as two isoindole-1,3-dione rings connected by a –CH₂CH₂– bridge . This compound is classified under customs code 2925 19 100 0 (3,3',4,4',5,5',6,6'-octabromo-N,N'-ethylenediphthalimide) in trade regulations, reflecting its halogenated derivatives .

Key applications include its use as a monomer in polymer synthesis and as an intermediate in organic reactions. Its stability and electron-deficient aromatic system make it suitable for high-performance materials .

Properties

CAS No.

607-26-1

Molecular Formula

C18H12N2O4

Molecular Weight

320.3 g/mol

IUPAC Name

2-[2-(1,3-dioxoisoindol-2-yl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C18H12N2O4/c21-15-11-5-1-2-6-12(11)16(22)19(15)9-10-20-17(23)13-7-3-4-8-14(13)18(20)24/h1-8H,9-10H2

InChI Key

MSNBDDJGCNYFNM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C4=CC=CC=C4C3=O

Other CAS No.

607-26-1

Origin of Product

United States

Comparison with Similar Compounds

N,N′-Dimethylphthalamide (CAS: 19532-98-0)

  • Structural Differences : Unlike the ethylene-linked bicyclic system in N,N'-Ethylenediphthalimide, N,N′-Dimethylphthalamide features a single phthalic diamide core with methyl substituents (–N(CH₃)–) .
  • Physical Properties :

    Property This compound N,N′-Dimethylphthalamide
    Molecular Formula C₁₈H₁₂N₂O₄ C₁₀H₁₂N₂O₂
    Molecular Weight 320.30 g/mol 192.22 g/mol
    Key Substituents Ethylene bridge Methyl groups
  • Applications : N,N′-Dimethylphthalamide is primarily used in pharmaceutical intermediates, whereas this compound is favored in polymer chemistry due to its rigidity .

3-Chloro-N-phenyl-phthalimide

  • Reactivity : The chlorine atom enhances electrophilicity, making it reactive in nucleophilic substitution reactions, unlike the inert ethylene bridge in this compound.
  • Applications: Used as a monomer for polyimides and in synthesizing thioether dianhydrides, highlighting its role in materials science .

Octabromo-N,N'-ethylenediphthalimide

  • Properties :
    • Higher molecular weight (due to bromine) and enhanced flame-retardant properties.
    • Classified under 2925 19 100 0 , emphasizing its industrial use in flame-resistant polymers .

N,N'-(Ethylenebis(oxyethylene))diphthalimide

  • Structural Differences : An ethylene glycol (–OCH₂CH₂O–) bridge replaces the simple ethylene linker, introducing oxygen atoms that increase solubility in polar solvents .
  • Applications : The oxygenated bridge expands its utility in hydrophilic polymer matrices, contrasting with the hydrophobic nature of this compound .

Research Findings and Industrial Relevance

  • Thermal Stability : this compound exhibits superior thermal stability (decomposition >300°C) compared to N,N′-Dimethylphthalamide (<200°C), attributed to its conjugated bicyclic system .
  • Synthetic Versatility : Halogenated derivatives (e.g., octabromo-) are prioritized in flame-retardant applications, while unmodified forms serve as crosslinking agents in epoxy resins .
  • Catalytic Roles : Unlike N-methylphthalimide-based Pd–NHC complexes (used in catalysis), this compound’s rigidity limits its coordination chemistry but enhances its mechanical role in polymers .

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